molecular formula C7H3F4NO3 B1447538 6-Fluoro-2-hydroxy-3-nitrobenzotrifluoride CAS No. 1440535-08-9

6-Fluoro-2-hydroxy-3-nitrobenzotrifluoride

Cat. No. B1447538
M. Wt: 225.1 g/mol
InChI Key: AQFUXULZYFMXBV-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydroxy-3-nitrobenzotrifluoride, also known as 3-Fluoro-6-nitro-2-(trifluoromethyl)phenol, is an organic compound . It has a CAS number of 1440535-08-9 and a molecular weight of 225.1 . The compound is stored at temperatures between 2-8°C and is shipped at ambient temperature . It is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-fluoro-6-nitro-2-(trifluoromethyl)phenol . The InChI code is 1S/C7H3F4NO3/c8-3-1-2-4(12(14)15)6(13)5(3)7(9,10)11/h1-2,13H .


Physical And Chemical Properties Analysis

6-Fluoro-2-hydroxy-3-nitrobenzotrifluoride is a liquid at room temperature . It should be stored at temperatures between 2-8°C . The compound has a molecular weight of 225.1 .

Scientific Research Applications

Fluorinated Liquid Crystals: Properties and Applications

Research on fluorinated liquid crystals, such as those containing 6-fluoro-2-hydroxy-3-nitrobenzotrifluoride structures, has demonstrated their significant utility across a wide range of commercial applications due to their unique properties. The incorporation of fluorine atoms into liquid crystal structures enables remarkable modifications to physical characteristics, including melting points, mesophase morphology, dielectric and optical anisotropy, and visco-elastic properties. These modifications make fluorinated liquid crystals ideal for use in advanced display technologies and other materials science applications (Hird, 2007).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation methods, particularly in aqueous conditions, highlights the importance of fluorinated compounds, including 6-fluoro-2-hydroxy-3-nitrobenzotrifluoride, in the synthesis of pharmaceuticals, agrochemicals, and functional materials. These methods emphasize green chemistry approaches, utilizing water as a solvent or cosolvent to introduce fluorinated groups into target molecules, thus underscoring the relevance of such compounds in sustainable chemical synthesis (Song et al., 2018).

Polytetrafluoroethylene (PTFE) Synthesis and Application

Fluorinated compounds play a critical role in the synthesis and characterization of PTFE, a widely used fluoropolymer. Research into the homopolymerization of tetrafluoroethylene, closely related to compounds like 6-fluoro-2-hydroxy-3-nitrobenzotrifluoride, has led to a comprehensive understanding of the production processes and properties of PTFE. This material's chemical inertness and thermal stability have led to its extensive use in various applications, including coatings, lubrication, and in industries such as electronics and aerospace (Puts et al., 2019).

Fluorine in Protein Design

The introduction of fluorinated amino acids into proteins, aiming to exploit the unique properties of fluorine, exemplifies another innovative application of fluorinated compounds. This approach has shown promise in enhancing protein stability against chemical and thermal denaturation while retaining structural and biological activity. Such advancements underscore the potential of fluorinated compounds in biotechnological and pharmaceutical innovations (Buer & Marsh, 2012).

Environmental and Health Risks of Fluorinated Alternatives

Despite the utility of fluorinated compounds, concerns have been raised regarding the environmental and health impacts of certain perfluorinated alternatives. Studies have shown that some fluorinated alternatives possess comparable or even more severe potential toxicity than their predecessors, highlighting the need for further toxicological assessments to ensure their safety and sustainability in long-term use (Wang et al., 2019).

Safety And Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements include H301, and the precautionary statements include P271, P261, and P280 . This suggests that the compound is toxic if swallowed, and precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-fluoro-6-nitro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO3/c8-3-1-2-4(12(14)15)6(13)5(3)7(9,10)11/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFUXULZYFMXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-6-nitro-2-(trifluoromethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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